1-Ethyl-4-[4-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure incorporates multiple functional groups, including a trifluoromethyl group and piperidine and piperazine rings, which contribute to its biological activity. This compound is classified as a piperazine derivative, often explored for its pharmacological properties.
The compound is cataloged under the CAS number 2548997-29-9 and has a molecular formula of with a molecular weight of approximately 410.5 g/mol. It is primarily used in research settings for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development .
The synthesis of 1-Ethyl-4-[4-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine typically involves several key steps:
These methods may be optimized in industrial settings to improve yield and purity while reducing environmental impact.
The molecular structure of 1-Ethyl-4-[4-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine can be described using various chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 1-Ethyl-4-[4-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine |
| InChI | InChI=1S/C21H29F3N4O/c1... |
| InChI Key | ISMMYSMCWYCRCO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
This structure highlights the complexity of the compound, which includes multiple cyclic structures and functional groups that influence its reactivity and biological interactions .
1-Ethyl-4-[4-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine can undergo a variety of chemical reactions:
These reactions are critical for modifying the compound for specific applications in drug development.
The physical properties of 1-Ethyl-4-[4-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1 yl]piperazine include:
These properties are essential for understanding how the compound behaves in different environments during experiments .
The applications of 1-Ethyl-4-[4 -({1-[4-(trifluoromethyl)pyridin -2 -yl]piperidin -4 -yl}oxy)but -2 -yn -1 -yl]piperazine are diverse:
This compound represents a promising area of research with potential implications across various scientific disciplines.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4